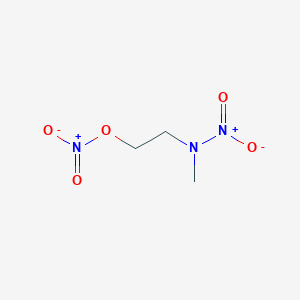

2-(Methylnitroamino)ethyl nitrate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(nitro)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O5/c1-4(5(7)8)2-3-11-6(9)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKVWCZODOKFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168980 | |

| Record name | Ethanol, 2-(methylnitramino)-, nitrate (ester) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-47-8 | |

| Record name | Ethanol, 2-(methylnitroamino)-, 1-nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(methylnitroamino)-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(methylnitramino)-, nitrate (ester) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylnitroamino)ethyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylnitramino)ethyl nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9D8AX6VDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylnitroamino Ethyl Nitrate

Nitration Pathways and Reaction Optimization Strategies

The core of the synthesis involves nitration, the process of introducing a nitro group. The strategies are broadly divided into direct, one-pot approaches and indirect methods that utilize protecting groups to enhance selectivity and safety.

Direct nitration aims to convert N-methylethanolamine to the final product in a single reactive step. This is typically achieved by treating the precursor with a powerful nitrating agent. However, this approach is fraught with challenges.

The primary difficulty lies in the chemoselectivity of the reaction. The nitrating agent must perform both O-nitration on the alcohol and N-nitration on the secondary amine without causing unwanted side reactions. Conventional nitrating agents, such as mixed acid (a combination of concentrated nitric and sulfuric acids), are highly corrosive and aggressive, which can lead to oxidation of the starting material, decomposition, and the formation of numerous byproducts, complicating purification. nih.gov The high exothermicity of nitration reactions also poses a significant safety risk, with the potential for thermal runaway and explosion, especially when handling sensitive compounds like nitramines and nitrate (B79036) esters. nih.govnih.gov

Research into analogous compounds, such as N-n-butyl-N-(2-nitroxy-ethyl)nitramine (BuNENA), has explored various nitrating systems to overcome these challenges. These studies provide insight into potential routes for 2-(Methylnitroamino)ethyl nitrate. Agents like N-nitropyridinium nitrate and thionyl nitrate have been investigated as alternatives to traditional mixed acid, sometimes offering milder conditions and improved yields. nih.gov Another approach involves using dinitrogen pentoxide (N₂O₅) in an inert solvent, which can act as a clean nitrating agent, avoiding the harsh acidity of mixed acid. core.ac.uklsbu.ac.uk

| Nitrating System | Typical Substrate | Reaction Conditions | Reported Outcome/Challenges |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Aromatic Compounds, Alcohols | Low Temperature (0-10 °C) | Highly exothermic, strong oxidizing potential, risk of side reactions and decomposition, difficult workup. wikipedia.org |

| HNO₃ / Acetic Anhydride | Amines (e.g., for RDX synthesis) | Controlled Temperature | Used when sulfuric acid would destroy the substrate; can be less aggressive but still hazardous. wikipedia.org |

| N-Nitropyridinium Nitrate | N-Butylethanolamine | 0 °C to room temperature | Reported to give good yields (e.g., 75% for BuNENA) with a short reaction time and simple handling. nih.gov |

| Dinitrogen Pentoxide (N₂O₅) | Silylated Amines/Alcohols | Inert solvent (e.g., CH₂Cl₂) | Clean reaction, avoids strong acids, co-product (silyl nitrate) can be recycled. core.ac.uklsbu.ac.uk |

To circumvent the challenges of direct nitration, indirect routes employ protecting groups to temporarily block one reactive site while the other is modified. This multi-step approach allows for greater control over the synthesis.

Tosylamides: One strategy involves protecting the secondary amine of N-methylethanolamine as a p-toluenesulfonamide (B41071) (tosylamide). organic-chemistry.org This protecting group is stable under the conditions required for the O-nitration of the alcohol group. Once the nitrate ester is formed, the tosylamide nitrogen can be nitrated. However, achieving this second nitration and the subsequent deprotection of the tosyl group without affecting the sensitive nitrate ester and nitramine functionalities can be challenging and may require harsh conditions. nih.gov

Cyclic Precursors (Oxazolidones): A more elegant indirect approach involves forming a cyclic precursor that protects both the amine and alcohol groups simultaneously. For N-methylethanolamine, reaction with a carbonyl source like phosgene (B1210022) or a dialkyl carbonate can form 3-methyl-1,3-oxazolidin-2-one. organic-chemistry.orgnih.gov This stable five-membered ring can then potentially be opened and nitrated in a single step using a potent nitrating agent (a process known as nitrolysis). This ring-opening would theoretically generate the nitrate ester and nitramine functionalities concurrently, offering a controlled pathway to the final product. Research on related structures shows that oxazolidinone rings can be functionalized with nitro groups, lending feasibility to this proposed route. guidechem.com

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | N-Methylethanolamine + Carbonyl Source (e.g., Diethyl Carbonate) | 3-Methyl-1,3-oxazolidin-2-one | Formation of a stable cyclic precursor, protecting both the amine and alcohol groups. organic-chemistry.org |

| 2 | 3-Methyl-1,3-oxazolidin-2-one + Strong Nitrating Agent (e.g., HNO₃/Ac₂O) | This compound | Nitrolytic ring-opening to simultaneously form the nitramine and nitrate ester functionalities. |

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of energetic materials is increasingly being scrutinized through the lens of green chemistry, which aims to reduce environmental impact and improve safety. labdepotinc.comsigmaaldrich.com Several of the 12 Principles of Green Chemistry are highly relevant to the production of this compound.

Prevention of Waste & Atom Economy: Direct nitration routes are, in principle, more atom-economical than indirect syntheses that use protecting groups, as the latter involve additional reagents and generate more waste. acs.org However, if the direct route gives low yields and many byproducts, its effective atom economy is poor.

Less Hazardous Chemical Syntheses: A key goal is to move away from highly corrosive and hazardous reagents like mixed acid. The use of alternative nitrating agents like N₂O₅ or N-nitropyrazoles represents a step towards inherently safer chemistry. nih.govcore.ac.uk

Reduce Derivatives: This principle directly favors direct nitration over indirect, protecting-group-based strategies. acs.org Each step of protection and deprotection adds reagents and potential waste streams.

Safer Solvents: Green chemistry encourages replacing hazardous solvents like dichloromethane (B109758) with safer alternatives or designing solvent-free reaction conditions where possible. sigmaaldrich.com

Process Intensification and Scale-Up Considerations for Efficient Production

Given the hazardous nature of nitration, process intensification using continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov The use of microreactors or other continuous flow systems is a key area of modern research for producing energetic materials. nih.goviitb.ac.in

In a continuous flow setup, small quantities of reactants are continuously mixed and reacted in a reactor with a very small internal volume. iitb.ac.in This configuration provides several key benefits:

Enhanced Safety: The small hold-up volume drastically reduces the amount of energetic material present at any given moment, minimizing the potential consequences of a thermal runaway or detonation. iitb.ac.in

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient removal of the heat generated during the exothermic nitration process. This enables precise temperature control, which is critical for preventing side reactions and decomposition. imemg.org

Precise Reaction Control: Residence time, stoichiometry, and temperature can be controlled with high precision, leading to higher yields, better selectivity, and more consistent product quality.

Scalability: Production can be scaled up by "numbering up"—running multiple flow reactors in parallel—rather than increasing the size of a potentially dangerous batch reactor. nih.gov This makes scaling the process safer and more predictable.

A continuous process for synthesizing this compound would likely involve pumping streams of N-methylethanolamine and a nitrating agent into a temperature-controlled microreactor, followed by continuous quenching and workup. imemg.org This approach represents the state-of-the-art for safe and efficient production.

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Methylnitroamino Ethyl Nitrate

Mechanistic Investigations of Nitration and Esterification Steps

The synthesis typically proceeds in two key stages:

N-Nitration: The secondary amine group of N-methyl-2-hydroxyethylamine is converted to a nitramine. This is commonly achieved using a nitrating agent such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride. The mechanism is believed to involve the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine.

O-Esterification: The hydroxyl group of the intermediate, N-methyl-N-nitro-2-aminoethanol, is esterified to form the nitrate (B79036) ester. This step is also typically carried out using nitric acid, which acts as both the reactant and the catalyst. The reaction likely proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the nitrate ion or reaction with a nitronium ion, leading to the formation of the nitrate ester and water.

The choice of nitrating agent and reaction conditions plays a critical role in the efficiency of both steps. For instance, the use of mixed acid (a combination of nitric and sulfuric acids) can promote both nitration and esterification, but may also lead to side reactions.

Table 1: Proposed Mechanistic Steps in the Synthesis of 2-(Methylnitroamino)ethyl Nitrate

| Step | Reactant(s) | Reagent(s) | Proposed Intermediate | Product |

| N-Nitration | N-methyl-2-hydroxyethylamine | HNO₃ / H₂SO₄ | N-methyl-N-nitroso-2-hydroxyethylamine | N-methyl-N-nitro-2-aminoethanol |

| O-Esterification | N-methyl-N-nitro-2-aminoethanol | HNO₃ | Protonated N-methyl-N-nitro-2-aminoethanol | This compound |

Identification and Characterization of Side Reactions and Undesired By-product Formation

The synthesis of this compound is often accompanied by the formation of various side products, which can impact the purity and stability of the final compound. The identification of these by-products is essential for optimizing the reaction conditions to minimize their formation.

Potential side reactions include:

Oxidation: The alcohol group of the starting material or the intermediate can be oxidized by the strong acidic and oxidizing conditions, leading to the formation of carboxylic acids or aldehydes.

Dehydration: Under strongly acidic conditions, the intermediate N-methyl-N-nitro-2-aminoethanol could potentially undergo dehydration to form N-methyl-N-nitrovinylamine, although this is less likely under typical nitrating conditions.

Over-nitration: While less common for the amine group, there is a possibility of further reactions if other susceptible sites are present in the molecule or impurities.

Formation of Isomeric By-products: Depending on the reaction conditions, rearrangement reactions could potentially lead to the formation of isomeric structures.

Table 2: Potential Side Products in the Synthesis of this compound

| By-product | Formation Pathway |

| N-methyl-N-nitroso-2-hydroxyethylamine | Incomplete nitration of the amine group. |

| Acetic acid | Oxidation of the ethanol (B145695) moiety. |

| Nitrous acid | Reduction of nitric acid, which can lead to further side reactions. |

| Polymeric materials | Condensation reactions under harsh acidic conditions. |

Studies on Hydrolytic Stability Mechanisms in Varied Chemical Environments

The hydrolytic stability of this compound is a critical parameter, as it contains two functional groups susceptible to hydrolysis: a nitrate ester and a nitramine. The degradation pathways are highly dependent on the pH of the environment.

Acidic Conditions:

Under acidic conditions, the nitrate ester group is prone to hydrolysis. The mechanism is believed to be initiated by the protonation of the ester oxygen, followed by nucleophilic attack by a water molecule. This leads to the cleavage of the O-NO₂ bond, regenerating the alcohol (N-methyl-N-nitro-2-aminoethanol) and nitric acid. The nitramine group is generally more stable under acidic conditions.

Neutral Conditions:

In a neutral environment, the hydrolysis of both the nitrate ester and the nitramine group is significantly slower. However, over extended periods, gradual hydrolysis can still occur.

Alkaline Conditions:

In alkaline environments, the nitramine group becomes more susceptible to degradation. The presence of a base can lead to the abstraction of the proton alpha to the nitro group, forming a resonance-stabilized anion. This can be followed by decomposition pathways. The nitrate ester group is also susceptible to base-catalyzed hydrolysis, which typically proceeds via a nucleophilic acyl substitution-like mechanism, where a hydroxide (B78521) ion attacks the nitrogen atom of the nitrate group.

Table 3: Predicted Hydrolytic Stability of this compound in Different Environments

| Environment | Primary Degradation Pathway | Major Degradation Products | Relative Rate of Degradation |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis of the nitrate ester. | N-methyl-N-nitro-2-aminoethanol, Nitric acid | Moderate to High |

| Neutral (pH 6-8) | Slow hydrolysis of both functional groups. | N-methyl-N-nitro-2-aminoethanol, Nitric acid, and products of nitramine decomposition | Low |

| Alkaline (pH > 8) | Base-catalyzed decomposition of the nitramine and hydrolysis of the nitrate ester. | N-methyl-2-aminoethanol, Nitrite (B80452) and Nitrate salts, Formaldehyde (B43269) | High |

Kinetic and Mechanistic Studies of 2 Methylnitroamino Ethyl Nitrate Decomposition

Thermal Decomposition Pathways and Characterization of Intermediate Species

The thermal decomposition of nitrate (B79036) esters, the chemical class to which 2-(Methylnitroamino)ethyl nitrate belongs, is generally initiated by the cleavage of the O-NO2 bond. This is considered the primary and rate-determining step in the decomposition process.

In studies of the closely related compound, ethyl nitrate (CH3CH2ONO2), the initial step is the homolytic fission of the O–NO2 bond, leading to the formation of an ethoxy radical (CH3CH2O•) and nitrogen dioxide (NO2). caprysses.frresearchgate.net The ethoxy radical is highly unstable and rapidly undergoes further decomposition. The predominant pathway for the ethoxy radical is the fission of the C-C bond, which yields a methyl radical (•CH3) and formaldehyde (B43269) (CH2O). caprysses.frresearchgate.net The yields of these products (NO2, •CH3, and CH2O) in the decomposition of ethyl nitrate have been measured to be close to unity, confirming this as the main decomposition route. researchgate.net

Table 1: Primary Decomposition Products of Ethyl Nitrate

| Reactant | Primary Products |

|---|---|

| Ethyl Nitrate (CH3CH2ONO2) | Ethoxy Radical (CH3CH2O•) + Nitrogen Dioxide (NO2) |

Based on this, the initial decomposition of this compound is expected to follow a similar pathway, starting with the cleavage of the nitrate ester's O-NO2 bond. This would result in the formation of a 2-(methylnitroamino)ethoxy radical and nitrogen dioxide. The subsequent decomposition of this radical would likely be more complex due to the presence of the methylnitroamino group.

Further investigations into the decomposition of ethyl nitrate have identified other intermediate and final products, including ethyl nitrite (B80452), which is considered an important reaction intermediate. dtic.mil The presence of methyl nitrite and nitromethane (B149229) has also been established in the final products of ethyl nitrate decomposition. dtic.mil Spectroscopic techniques, such as infrared spectrometry, have been crucial in identifying these transient species. dtic.mil

Analysis of Autocatalytic Decomposition Phenomena and Corresponding Kinetic Models

The decomposition of some nitrate esters can exhibit autocatalytic behavior, where one of the decomposition products accelerates the reaction. In the case of ethyl nitrate decomposition, the process is observed to have two phases: an initial, slower linear rate followed by a faster linear rate, suggesting a change in the reaction mechanism as products accumulate. dtic.mil

Kinetic models for the decomposition of nitrate esters like ethyl nitrate are often based on the Lindemann-Hinshelwood mechanism for unimolecular reactions. researchgate.net The rate constant for the decomposition is pressure-dependent, and the experimental data can be fitted to fall-off curves to determine the low- and high-pressure limits for the rate constant. researchgate.net

For ethyl nitrate, the decomposition follows first-order kinetics with respect to the concentration of the nitrate. researchgate.net The rate expression can be described by the following equation:

d[ENT]/dt = -k[ENT]

where [ENT] is the concentration of ethyl nitrate and k is the first-order rate constant. The rate constant k is dependent on temperature and pressure. researchgate.net

Influence of Catalysts and Impurities on Decomposition Rates and Mechanisms

The decomposition of nitrate esters is sensitive to the presence of catalysts and impurities. Studies on ethyl nitrate have shown that additives can significantly alter the decomposition rate and product distribution. For instance, nitric oxide (NO) has been observed to increase the rate of decomposition. researchgate.net

Impurities such as metal ions can also catalyze the decomposition of nitrate esters. Research on nitrate ester mixtures has shown that ions like Fe3+, Cl-, and NO3- can decrease the stability of the mixture. nih.gov The catalytic effect of metal oxides on the decomposition of supported metal nitrate catalyst precursors has also been noted. nih.gov

Computational Prediction of Decomposition Onset and Energetics

Computational chemistry provides a powerful tool for investigating the decomposition of energetic materials where experimental studies may be hazardous or difficult. Quantum chemistry calculations can be used to predict the geometry, total energy, and heat of formation of molecules like this compound. caprysses.fr

These calculations can elucidate the initial steps of decomposition by determining the bond dissociation energies (BDEs) of the various chemical bonds within the molecule. The weakest bond is typically the one that breaks first during thermal decomposition. For nitrate esters, the O-NO2 bond is generally the most labile. For this compound, both the O-NO2 and the N-NO2 bonds would be of interest for BDE calculations.

For ethyl nitrate, the O-NO2 bond dissociation energy has been experimentally determined to be approximately 38.3 ± 2.0 kcal/mol. researchgate.net Computational studies on related nitramines have been performed using methods like Density Functional Theory (DFT) to predict their stability and energetic properties. caprysses.fr

Strategies for Chemical Stabilization and Enhanced Longevity of 2 Methylnitroamino Ethyl Nitrate

Development and Evaluation of Chemical Additives for Stability Enhancement

The primary approach to enhancing the stability of nitrate (B79036) esters like 2-(methylnitroamino)ethyl nitrate involves the addition of chemical stabilizers. These additives function by interrupting the autocatalytic decomposition cycle of the nitrate ester group. The decomposition process typically initiates with the homolytic cleavage of the O-NO2 bond, leading to the formation of nitrogen oxides (NOx), which in turn catalyze further degradation of the compound.

Common classes of stabilizers for nitrate esters include aromatic amines and urea derivatives .

Aromatic Amines: Compounds such as diphenylamine (B1679370) (DPA) and its derivatives, like 2-nitrodiphenylamine (B16788) (2-NDPA), are widely used. Their mechanism of action involves the scavenging of NOx radicals. The amine group readily reacts with nitrogen dioxide (NO2) and other acidic decomposition products, preventing them from participating in further degradation reactions.

Urea Derivatives: Substituted ureas, for instance, N,N'-diethyl-N,N'-diphenylurea (known as Ethyl Centralite), also serve as effective stabilizers. They function similarly to aromatic amines by reacting with and neutralizing the acidic byproducts of decomposition.

While specific studies detailing the evaluation of a wide range of chemical additives exclusively for this compound are not extensively available in open literature, the principles of nitrate ester stabilization are directly applicable. The effectiveness of a given stabilizer would be assessed by monitoring key parameters over time, such as the rate of gas evolution, changes in chemical composition (e.g., using chromatography), and thermal properties (e.g., using differential scanning calorimetry).

Table 1: Potential Chemical Additives for Stabilization of this compound

| Stabilizer Class | Example Compound | General Mechanism of Action |

| Aromatic Amines | Diphenylamine (DPA) | Scavenges NOx and other acidic decomposition products. |

| Aromatic Amines | 2-Nitrodiphenylamine (2-NDPA) | Similar to DPA, with modified reactivity and compatibility. |

| Urea Derivatives | Ethyl Centralite | Reacts with and neutralizes acidic decomposition byproducts. |

Integration within Polymeric Matrices for Improved Material Integrity and Stabilized Formulations

The choice of polymer is crucial and depends on the desired mechanical properties and compatibility with the energetic plasticizer. Common polymeric binders for energetic materials include:

Polyurethanes: These are versatile polymers formed by the reaction of polyols and isocyanates. Their properties can be tailored by varying the monomers, making them suitable for creating a range of elastomeric to rigid matrices.

Nitrocellulose (NC): A traditional energetic polymer, NC is often used in combination with energetic plasticizers. The compatibility and interaction between this compound and NC would be a key area of investigation.

Inert Binders: Polymers such as hydroxyl-terminated polybutadiene (B167195) (HTPB) are also used to create plastic-bonded explosives (PBXs), where the energetic components are dispersed within the inert but flexible polymer matrix.

The integration process aims to achieve a homogeneous dispersion of the this compound within the polymer. This ensures uniform properties and predictable aging behavior. The presence of the polymer can also improve the safety of the material by reducing its sensitivity to mechanical stimuli.

Assessment of Long-Term Storage Stability under Varied Thermal Conditions

To confidently predict the service life of materials containing this compound, it is essential to conduct long-term storage stability assessments under a range of thermal conditions. These studies typically involve aging samples at elevated temperatures to accelerate the decomposition processes and then extrapolating the findings to predict behavior at ambient storage temperatures.

Various analytical techniques are employed to monitor the degradation of the material over time:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and weight loss characteristics of the material as it ages. Changes in these thermal properties can indicate a reduction in stability.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to quantify the concentration of this compound and to detect and quantify the formation of decomposition products and the depletion of stabilizers.

Spectroscopic Techniques: Infrared (IR) spectroscopy can be used to monitor changes in the chemical structure of the material, such as the disappearance of the nitrate ester group and the appearance of degradation products.

By subjecting samples to different temperatures (e.g., 50°C, 60°C, 70°C) for extended periods and regularly analyzing them, a kinetic model of the decomposition process can be developed. This model allows for the estimation of the material's shelf life under normal storage conditions.

Table 2: Illustrative Data from an Accelerated Aging Study of a Stabilized Nitrate Ester Formulation

| Aging Time (Weeks) at 60°C | Stabilizer Content (%) | Decomposition Onset Temperature (°C) by DSC |

| 0 | 1.00 | 185.2 |

| 4 | 0.85 | 183.5 |

| 8 | 0.71 | 181.9 |

| 12 | 0.58 | 180.1 |

| 16 | 0.45 | 178.3 |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylnitroamino Ethyl Nitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(Methylnitroamino)ethyl nitrate (B79036), both ¹H and ¹³C NMR would provide invaluable information for confirming its molecular structure and assessing its purity.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 2-(Methylnitroamino)ethyl nitrate, distinct signals corresponding to the different proton environments would be expected. The methyl group (CH₃) attached to the nitrogen atom would likely appear as a singlet. The two methylene (B1212753) groups (-CH₂-) in the ethyl chain would present as two distinct multiplets, likely triplets, due to coupling with each other. The chemical shifts of these protons would be influenced by the adjacent electron-withdrawing nitroamino and nitrate ester groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the unique carbon environments. Three distinct signals would be anticipated: one for the methyl carbon and two for the ethyl carbons. The chemical shifts of the ethyl carbons would be significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms of the nitrate and nitroamino groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing information about its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitroamino (-N-NO₂) and nitrate ester (-O-NO₂) groups. Specifically, strong asymmetric and symmetric stretching vibrations for the N-NO₂ group would be anticipated. The nitrate ester group would also exhibit characteristic strong absorptions for the O-NO₂ stretching vibrations. Additionally, C-H stretching and bending vibrations for the methyl and ethyl groups would be present in the spectrum. The analysis of IR spectra of related compounds, such as ethyl nitrate, confirms the presence of characteristic nitrate ester vibrational modes. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterizing this compound. The symmetric stretching vibrations of the nitro and nitrate groups are typically strong in the Raman spectrum. This technique can provide further confirmation of the functional groups and offer insights into the molecular symmetry and conformation of the compound in different states (solid or liquid).

A comprehensive analysis combining both IR and Raman spectroscopy would provide a detailed vibrational fingerprint of this compound, crucial for its unambiguous identification and for studying its molecular structure. cdnsciencepub.comosti.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular weight of this compound (C₃H₇N₃O₅) is 165.11 g/mol . researchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 165.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the N-N bond of the nitroamino group and the C-O and O-N bonds of the nitrate ester group. Common fragmentation pathways for nitramines and nitrate esters include the loss of NO₂ (46 Da) and NO (30 Da) fragments. The fragmentation pattern of related compounds, such as 2-hydroxy-ethyl nitrate and nitroethane, has been studied and shows characteristic losses of NO and NO₂ groups. scispec.co.th The analysis of the resulting fragment ions would provide a unique mass spectral fingerprint, confirming the identity of the compound. cdnsciencepub.com

A plausible fragmentation pattern would involve the initial loss of a nitro group (NO₂) from either the nitroamino or the nitrate ester moiety, followed by further fragmentation of the ethyl chain. High-resolution mass spectrometry would enable the determination of the exact elemental composition of the parent ion and its fragments, further solidifying the structural assignment.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Impurity Profiling

Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of this compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of thermally labile and non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the nitro and nitrate groups are chromophoric. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. The method could also be used to identify and quantify any impurities present, which might include starting materials or by-products from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While many energetic materials are thermally sensitive, specific GC methods with careful temperature programming and deactivated injection ports can be used for their analysis. cdnsciencepub.com A GC-MS method for this compound would provide not only the retention time for purity assessment but also the mass spectrum of the compound and any separated impurities. This allows for the positive identification of these trace components. Derivatization techniques can also be employed to enhance the volatility and thermal stability of the analyte for GC analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 826320. researchgate.net The analysis of this crystallographic data reveals the precise molecular geometry, including the planarity of the nitroamino group and the conformation of the ethyl nitrate chain.

Computational Chemistry and Theoretical Modeling of 2 Methylnitroamino Ethyl Nitrate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Methylnitroamino)ethyl nitrate (B79036) at the molecular level. These methods, particularly those based on density functional theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement (molecular geometry) and the nature of its chemical bonds.

By solving approximations of the Schrödinger equation, researchers can obtain optimized molecular structures, including key bond lengths, bond angles, and dihedral angles. For instance, calculations on similar energetic molecules like methyl nitrate have utilized the B3LYP density functional with a 6-31G(d) basis set to identify stable conformations. researchgate.net For 2-(Methylnitroamino)ethyl nitrate, this involves characterizing the geometry around the nitroamino and nitrate ester functional groups, which are crucial to its energetic nature. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also determined. The HOMO-LUMO gap is a critical parameter, as a smaller gap often correlates with higher reactivity.

These calculations provide a foundational dataset of the molecule's characteristics, which is essential for more advanced modeling.

Table 1: Representative Calculated Molecular Geometry Parameters for a Nitrate Ester (Methyl Nitrate) Note: This data is for Methyl Nitrate, a related molecule, and is representative of the type of information obtained through quantum chemical calculations.

| Parameter | Value |

| O-N Bond Length (Nitrate) | 1.41 Å |

| N=O Bond Length (Nitrate) | 1.21 Å |

| C-O Bond Length | 1.44 Å |

| O-N=O Bond Angle | 117.5° |

| C-O-N Bond Angle | 112.9° |

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a workhorse in the computational study of energetic materials, offering a balance between accuracy and computational cost. It is extensively used to investigate the reaction energetics of this compound, particularly its decomposition pathways. Understanding the energy changes during decomposition is vital for assessing its stability and the mechanism of energy release.

DFT calculations can map out the potential energy surface of the molecule as it undergoes chemical reactions. This involves identifying stable molecules (reactants and products) and, crucially, the high-energy transition states that connect them. The energy difference between the reactant and the transition state, known as the activation energy, is a key indicator of how easily a reaction can occur. For nitrate esters, a primary decomposition step is often the cleavage of the O-NO2 bond. caprysses.fr For the related molecule ethyl nitrate, the O–NO2 bond dissociation energy (BDE) has been determined to be approximately 38.3 ± 2.0 kcal mol⁻¹, a value supported by DFT (B3LYP) calculations. caprysses.fr

By calculating the BDE for various bonds within this compound, researchers can predict the initial steps of thermal decomposition, which are typically the scission of the weakest bonds. This information is paramount for predicting thermal stability.

Molecular Dynamics (MD) Simulations of Condensed Phase Behavior and Interactions

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in the condensed phase (solid or liquid). This is crucial because the performance and sensitivity of an energetic material are strongly influenced by intermolecular interactions.

In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion, with the forces between atoms described by a force field. These force fields are often parameterized using data from quantum chemical calculations. For this compound, MD simulations can predict bulk properties such as density, heat capacity, and the structure of the material in its crystalline or amorphous state.

Furthermore, MD simulations provide insight into how molecules interact under various conditions of temperature and pressure. For instance, studies on nitrate-containing systems have used MD to understand the behavior of molten salts at interfaces, revealing details of adsorbed layers and interface energies. nih.gov This type of simulation can elucidate the role of defects, voids, and intermolecular hydrogen bonding in the initiation of detonation, offering a view of the material's behavior at a scale inaccessible to purely experimental methods.

Prediction of Energetic Performance Parameters and Thermal Stability through Computational Approaches

A primary goal of modeling energetic materials is to predict their performance and stability before undertaking potentially hazardous synthesis and testing. Computational chemistry provides a suite of tools to estimate key performance indicators for compounds like this compound.

The heat of formation (HOF), a measure of the energy stored in the molecule, is a critical parameter that can be calculated with high accuracy using quantum chemical methods. nih.gov The density (ρ) of the material, often predicted using MD simulations or specialized crystal structure prediction algorithms, is another vital input. Using the calculated HOF and density, empirical formulas like the Kamlet-Jacobs equations can be employed to estimate detonation performance. nih.gov

Table 2: Computationally Predicted Energetic Properties for a Representative Energetic Material Note: The following data represents typical parameters predicted for energetic materials and does not correspond to experimentally verified values for this compound.

| Parameter | Predicted Value | Method of Prediction |

| Density (ρ) | 1.7 - 1.9 g/cm³ | MD Simulation / Crystal Structure Prediction |

| Heat of Formation (HOF) | +50 to -50 kcal/mol | Isodesmic Reactions (DFT) |

| Detonation Velocity (D) | 8.0 - 9.0 km/s | Kamlet-Jacobs Equations |

| Detonation Pressure (P) | 30 - 40 GPa | Kamlet-Jacobs Equations |

Thermal stability is often assessed by calculating the bond dissociation energies (BDE) of the weakest bonds in the molecule, as discussed in section 7.2. A lower BDE for a bond like the O-NO2 linkage suggests a lower temperature for the onset of decomposition. caprysses.fr

Application of Machine Learning and Artificial Intelligence in Property Prediction and Material Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of materials discovery, including the design of new energetic materials. mdpi.com These data-driven approaches leverage existing knowledge to build predictive models that can screen new candidate molecules far more rapidly than traditional computational methods.

For energetic materials, ML models are trained on datasets containing the structures and known properties (e.g., density, heat of formation, detonation velocity, sensitivity) of hundreds or thousands of compounds. umd.edu The molecular structure is converted into a numerical representation, or "descriptor," such as a molecular fingerprint or a count of specific chemical bonds ("sum over bonds"). arxiv.orgumd.edu Algorithms like artificial neural networks (ANNs), kernel ridge regression (KRR), and Gaussian process regression are then trained to find complex relationships between these descriptors and the material's properties. mdpi.comumd.edu

These trained models can then be used to predict the properties of novel, un-synthesized molecules like derivatives of this compound. This allows for the rapid in-silico screening of vast chemical spaces to identify promising candidates with desired performance and stability profiles. researchgate.net While still an emerging field, the application of ML and AI promises to accelerate the design and development of next-generation energetic materials by focusing experimental efforts on the most promising candidates. mdpi.comresearchgate.net

Research on 2 Methylnitroamino Ethyl Nitrate As a Component in Energetic Formulations

Formulation Development and Processing in Advanced Propellant Systems

The development of advanced propellant systems has incorporated 2-(Methylnitroamino)ethyl nitrate (B79036), also known as Methyl-NENA (MeNENA), as a key energetic plasticizer. Its utility is often realized in combination with its homologs, particularly N-(2-nitroxyethyl) ethylnitramine (Ethyl-NENA). Research has shown that specific mixtures of MeNENA and Ethyl-NENA can be tailored to optimize propellant properties for various operational environments. google.com For instance, a blend composed of 25% MeNENA and 75% Ethyl-NENA by weight has been formulated to create a propellant with an impetus equal to that of nitroglycerin when mixed with 20% nitrocellulose, while also being suitable for low-temperature applications. google.com The freezing point of such mixtures is a critical consideration, and phase diagrams reveal that a 50/50 blend of Methyl-NENA and Ethyl-NENA has a eutectic point, indicating a depressed freezing temperature compared to the individual components. google.com

The manufacturing processes for these formulations have also evolved to enhance safety and product quality. navy.mil Traditionally produced in separate batch syntheses followed by physical blending, a more efficient co-nitration process has been developed. google.comnavy.mil This involves mixing the precursor alcohols, such as methylethanolamine and ethylethanolamine, and then adding them to a nitric acid solution to produce the NENA mixture directly. google.com

Further advancing production technology, a fully continuous process utilizing an Advanced Flow Reactor (AFR) has been envisioned and implemented for NENA synthesis. navy.mil This method offers significant safety improvements by drastically reducing the amount of material undergoing nitration at any given moment from gallons in a batch reactor to mere grams in the AFR. navy.mil The high surface-area-to-volume ratio in the flow reactor allows for superior temperature control, preventing runaway reactions. navy.mil This continuous process also leads to improved product quality and consistency once the reaction reaches a steady state. navy.mil The successful implementation of this technology is aimed at producing metric tons of NENA blends, such as a 58% methyl / 42% ethyl ratio, annually. navy.mil

Role as a Plasticizer and Energy-Boosting Component in Energetic Binders

2-(Methylnitroamino)ethyl nitrate (Methyl-NENA) serves a critical dual function in modern energetic formulations as both a plasticizer and an energy-boosting component. navy.mildtic.mil As a plasticizer, it is incorporated into a polymeric binder matrix to improve the processing characteristics and mechanical properties of the final cured material. dtic.milnih.gov Plasticizers work by reducing the glass transition temperature (Tg) of the polymer, which increases its flexibility and elasticity, making the propellant less brittle, especially at low temperatures. nih.govmdpi.com This improved workability is essential for casting and processing highly filled explosive and propellant compositions. cswab.org

Comparative Performance Analysis with Other Nitratoethylnitramine (NENA) Homologs

The performance of this compound (MeNENA) is often evaluated in comparison to its close chemical relatives, the nitratoethylnitramine (NENA) homologs, primarily Ethyl-NENA (Et-NENA) and Butyl-NENA (Bu-NENA). google.comresearchgate.net These compounds share the same core structure but differ in the alkyl group attached to the nitramine nitrogen, which influences their physical and energetic properties.

MeNENA, Et-NENA, and Bu-NENA are all synthesized through similar nitration processes of their respective ethanolamine (B43304) precursors. google.comresearchgate.net A key application strategy involves blending different NENA homologs to achieve a desired balance of properties. google.com A notable example is the mixture of MeNENA and Et-NENA, which can form a eutectic system. google.com A 50/50 weight mixture of the two demonstrates a significantly lower freezing point than either component alone, which is highly advantageous for low-temperature applications. google.com For instance, a mixture of 25% MeNENA and 75% Et-NENA results in a freezing point of approximately -2.5°C and provides an impetus comparable to nitroglycerin in nitrocellulose-based propellants. google.com

In terms of energetic performance, Bu-NENA has been studied as a replacement for traditional plasticizers in modified double-base propellants, where its inclusion was found to improve the burning rate, energy, and mechanical properties. researchgate.net While direct comparative data for all homologs under identical conditions is limited in the provided context, the properties of individual NENAs highlight their specific advantages. Bu-NENA, for example, is noted for its high thermal stability, with an activation energy for decomposition higher than that of nitroglycerin. researchgate.net The table below summarizes some of the key properties of these NENA homologs based on available research.

| Property | Methyl-NENA (MeNENA) | Ethyl-NENA (Et-NENA) | Butyl-NENA (Bu-NENA) |

| Molecular Formula | C₃H₇N₃O₅ nist.gov | C₄H₉N₃O₅ google.com | C₆H₁₃N₃O₅ researchgate.net |

| Molecular Weight | 165.11 g/mol nih.gov | 179.13 g/mol | 207.18 g/mol |

| Density | - | - | 1.21-1.22 g/cm³ nih.govmdpi.com |

| Melting Point | - | - | -28.0 °C mdpi.com |

| Heat of Formation | - | - | 249 kJ/mol mdpi.com |

| Calculated Specific Impulse | - | - | 221 s nih.gov |

Data for Methyl-NENA and Ethyl-NENA properties like density and heat of formation are not specified in the provided search results.

Investigation of Combustion Characteristics and Energy Release Profiles

The investigation into the combustion and energy release of this compound (MeNENA) is central to its application in propellants. The energy release is often quantified by impetus, a measure of the total energy of the propellant gases per unit mass. Colloids of MeNENA mixed with nitrocellulose exhibit powerful energetic properties, with certain mixtures achieving an impetus equal to that of nitroglycerin-based compositions. google.com

The thermal decomposition of nitrate esters like MeNENA is the fundamental process governing their combustion. Analysis of similar compounds shows that thermal decomposition typically results in the formation of smaller, gaseous products such as nitric oxide (NO), water (H₂O), carbon monoxide (CO), oxygen (O₂), and formaldehyde (B43269). nih.gov The decomposition of nitrate esters is a complex process, and the stability can be influenced by the molecular structure. uri.edu For instance, studies on nitrocellulose have shown that the decomposition temperature can decrease as the nitrate content increases, a principle that may have relevance for the NENA series. nih.gov

The combustion characteristics of a propellant formulation are significantly influenced by the inclusion of NENA plasticizers. In studies involving Butyl-NENA as a replacement for an inert plasticizer in a modified double-base propellant, the burning rate at 7 MPa increased from 12.4 mm/s to 14.6 mm/s, demonstrating the energy-boosting effect of NENAs on combustion. researchgate.net While specific flame propagation velocities and detailed energy release profiles for pure MeNENA are not extensively detailed in the provided search results, the general behavior of methanol (B129727) combustion can offer some parallels due to the methyl group. Studies on methanol combustion analyze characteristics like burning velocity and flame propagation, which are smaller for methanol compared to gasoline. osti.gov This type of detailed analysis would be necessary to fully characterize the combustion profile of MeNENA-based formulations.

Development of Environmentally Conscious Energetic Formulations Utilizing this compound

The development of energetic materials is increasingly guided by the principles of "green chemistry," aiming to create formulations that are less harmful to the environment and have lower health risks for personnel. researchgate.netnih.gov This global initiative, often referred to as the development of Green Energetic Materials (GEMs), focuses on reducing pollution from manufacturing, use, and disposal. researchgate.net While this compound is not inherently classified as "green," its use is a component of a broader strategy to create more environmentally conscious energetic formulations.

A primary goal in developing "green" propellants and explosives is the replacement of highly toxic heavy metal compounds, such as lead azide (B81097) and lead styphnate, which have been used for decades as primary explosives. nih.gov Long-term use of these materials has led to significant lead contamination at firing ranges, posing a major environmental and health hazard. nih.gov Formulations utilizing NENAs like MeNENA are part of a move away from such legacy materials.

Structure Activity Relationships and Performance Correlation in Nitratoethylnitramine Derivatives

Impact of Alkyl Substituent Variations on Energetic Performance Metrics

The energetic performance of nitratoethylnitramine derivatives is significantly influenced by the nature of the alkyl substituent on the nitramine nitrogen. Key performance indicators such as detonation velocity and detonation pressure are directly correlated with the density and oxygen balance of the compound, which are in turn affected by the alkyl group.

To illustrate this relationship, the following table presents detonation properties of various energetic materials, including common secondary explosives and energetic plasticizers. This comparative data highlights the range of performance achievable and the influence of different structural motifs.

| Compound Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Tetryl | - | 7,570 | 1.71 |

| Picric acid | TNP | 7,350 | 1.70 |

| 1,1-diamino-2,2-dinitroethene | DADNE, FOX-7 | 8,335 | 1.76 |

| N-butyl nitratoethylnitramine | BuNENA | Not specified, but used as an energetic plasticizer | 1.22 |

| 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole | - | Not specified, but has a calculated specific impulse of 247.6 s | 1.71 |

This table is for comparative purposes and includes a range of energetic materials to illustrate the impact of structure on performance.

Computational studies on various nitramine derivatives have shown that the introduction of additional energetic functional groups, such as nitro or azido (B1232118) groups, can significantly enhance detonation performance. Conversely, the addition of non-energetic hydrocarbon chains tends to have the opposite effect. For nitratoethylnitramine derivatives, this suggests that shorter alkyl chains or the incorporation of further energetic moieties would be beneficial for maximizing energetic output.

Correlation between Molecular Structure and Thermal Stability/Decomposition Pathways

The thermal stability of nitratoethylnitramine derivatives is a critical factor for their practical application and is intrinsically linked to their molecular structure. The primary decomposition pathway for secondary nitramines is generally accepted to be the initial cleavage of the N-NO2 bond. iaea.org The energy required for this bond scission is influenced by the electronic and steric effects of the substituents attached to the nitramine nitrogen.

For 2-(Methylnitroamino)ethyl nitrate (B79036), the presence of the electron-withdrawing nitrate ester group on the ethyl chain influences the strength of the N-NO2 bond. While specific decomposition temperature data for 2-(Methylnitroamino)ethyl nitrate is scarce, a study on a related energetic plasticizer, 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole, reported an onset of decomposition at 140 °C and a thermal onset decomposition temperature of 171.5 °C. nih.gov This provides an indication of the thermal stability that can be expected from molecules containing the nitratoethylnitramine functionality.

The nature of the alkyl group on the nitramine nitrogen also plays a role in thermal stability. Generally, bulkier alkyl groups can introduce steric strain that may lower the decomposition temperature. Conversely, certain structural modifications can enhance thermal stability.

The decomposition of nitratoethylnitramines is a complex process involving multiple secondary reactions following the initial N-NO2 bond cleavage. The resulting radical species can undergo a variety of reactions, leading to the formation of a range of gaseous products. The study of the thermal decomposition of related compounds, such as ethyl nitrate, can provide insights into the potential decomposition products, which may include nitrogen oxides, carbon oxides, and water.

Rational Design Principles for Novel Nitratoethylnitramine Compounds with Tailored Properties

The rational design of novel nitratoethylnitramine compounds with specific, tailored properties relies on a deep understanding of the structure-property relationships discussed in the preceding sections. The goal is to optimize the balance between energetic performance, thermal stability, and other desirable characteristics such as low sensitivity and good compatibility as energetic plasticizers.

Key principles in the rational design of these compounds include:

Maximizing Density and Oxygen Balance: To enhance energetic performance, new derivatives should be designed to have high density and a favorable oxygen balance. This can be achieved by incorporating additional energetic functional groups (e.g., nitro, nitrate, azido) and minimizing the proportion of non-energetic hydrocarbon content.

Controlling Physical Properties: For applications such as energetic plasticizers, properties like melting point, glass transition temperature, and viscosity are crucial. These can be controlled by altering the length and branching of the alkyl substituents. For instance, longer or more flexible alkyl chains can lower the melting point and improve plasticizing efficiency. researchgate.net

Computational Modeling: The use of computational chemistry is a powerful tool in the rational design process. Quantum chemical calculations can predict key properties such as heat of formation, density, detonation velocity, and bond dissociation energies for novel, unsynthesized molecules. This allows for the virtual screening of a large number of candidate structures before committing to synthetic efforts.

The development of new energetic plasticizers based on the nitratoethylnitramine structure, such as N-butyl nitratoethylnitramine (BuNENA), exemplifies the application of these design principles. BuNENA was designed to offer a good balance of energetic contribution, plasticizing effect, and improved safety properties compared to traditional plasticizers like nitroglycerine. researchgate.netdtic.mil Future design efforts will likely focus on further optimizing this balance by exploring a wider range of substituents and heterocyclic platforms incorporating the nitratoethylnitramine moiety.

Future Directions and Emerging Research Avenues for 2 Methylnitroamino Ethyl Nitrate

Exploration of Continuous Flow Synthesis and Microreactor Technologies for Enhanced Efficiency

The traditional batch production of energetic materials is often fraught with challenges related to safety and process control. energetic-materials.org.cn Continuous flow synthesis, particularly when coupled with microreactor technologies, presents a paradigm shift in addressing these issues. energetic-materials.org.cneuropa.eu Microreactors offer significant advantages due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer, leading to more controlled and safer reaction conditions. energetic-materials.org.cneuropa.eumdpi.com

The application of microreactors to the synthesis of energetic materials like nitroglycerine has already demonstrated the potential for producing materials approximately ten times faster than in conventional vessels, and with significantly enhanced safety. europa.eu This is achieved by working with smaller quantities of reactants at any given time, which minimizes the heat generated and allows for efficient cooling. europa.eu The continuous nature of the process also allows for the rapid production of the material as the base components are continuously fed through the reactor's microchannels. europa.eu

For the synthesis of 2-(Methylnitroamino)ethyl nitrate (B79036), the adoption of continuous flow processes could lead to substantial improvements in efficiency and safety. The nitration step, a critical and often hazardous part of the synthesis of many energetic materials, can be more precisely controlled in a microreactor environment. europa.eu The ability to automate and precisely control reaction parameters such as temperature, pressure, and flow rate can lead to higher yields and purity of the final product. europa.eu

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Energetic Materials

| Feature | Batch Synthesis | Continuous Flow Synthesis (Microreactors) |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes and superior heat dissipation. energetic-materials.org.cneuropa.eu |

| Process Control | Difficult to achieve precise control over temperature and mixing. energetic-materials.org.cn | Excellent control over reaction parameters, leading to higher reproducibility. europa.eumdpi.com |

| Efficiency | Slower reaction times and potential for unwanted byproducts. europa.eu | Faster reaction rates and higher yields due to efficient mixing and heat transfer. europa.eumdpi.com |

| Scalability | Scaling up can be complex and introduce new safety risks. | Scalability is achieved by operating for longer durations or by using multiple reactors in parallel. chimia.ch |

Future research in this area will likely focus on the design of specific microreactor systems tailored for the synthesis of 2-(Methylnitroamino)ethyl nitrate. This includes optimizing the reactor geometry, material compatibility, and integrating in-line purification steps to create a seamless and efficient production process. europa.eu The development of such systems would represent a significant step forward in the safe and efficient manufacturing of this energetic material.

Development of In-Situ Monitoring and Real-Time Process Control Techniques for Synthesis and Decomposition

To fully realize the benefits of continuous flow synthesis, the development of in-situ monitoring and real-time process control techniques is crucial. These technologies provide immediate feedback on the state of the reaction, allowing for dynamic adjustments to maintain optimal conditions and ensure the quality and safety of the product. europa.eu

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for the real-time analysis of chemical reactions. europa.eumdpi.com These methods can be integrated into a microreactor setup to monitor the concentration of reactants, intermediates, and the final product as the reaction progresses. europa.eu This real-time data can be used to identify reaction kinetics, detect the formation of by-products, and ensure the complete conversion of starting materials. europa.eumdpi.com For instance, in the synthesis of this compound, in-situ FTIR could be used to track the disappearance of the precursor and the appearance of the nitrate ester functional groups.

The study of the decomposition of energetic materials is equally important for understanding their stability and safety. Techniques like T-Jump/FTIR spectroscopy allow for the analysis of gaseous products formed during the rapid heating of energetic materials, providing insights into their decomposition mechanisms. researchgate.net Real-time monitoring of the decomposition of this compound could reveal the initial steps of the decomposition process and the influence of factors such as temperature and pressure on its stability. researchgate.net

Table 2: In-Situ Monitoring Techniques for Energetic Material Processes

| Technique | Application in Synthesis | Application in Decomposition |

| FTIR Spectroscopy | Real-time monitoring of reactant and product concentrations. europa.eu | Identification of gaseous decomposition products. mdpi.comresearchgate.net |

| Raman Spectroscopy | Complementary to FTIR for monitoring chemical transformations. mdpi.com | Analysis of changes in molecular structure during thermal decomposition. |

| Mass Spectrometry | Off-line analysis of reaction products and by-products. europa.eu | Identification of decomposition fragments and reaction pathways. mdpi.com |

The integration of these analytical techniques with automated control systems will enable the development of "smart" reactors that can self-optimize for efficiency and safety. This would be a significant advancement in the production and handling of this compound.

Investigation of Co-crystallization and Composite Material Formulations for Synergistic Performance Enhancements

Co-crystallization has emerged as a promising strategy for tailoring the properties of energetic materials. umich.edu By combining two or more different energetic compounds into a single crystalline structure, it is possible to create new materials with enhanced performance characteristics, such as increased density, improved stability, and tailored detonation properties. umich.edu This approach offers an elegant way to generate improved explosives from existing compounds. umich.edu

While specific co-crystals involving this compound have not been extensively reported, the principles of co-crystal design can be applied to explore its potential combinations with other energetic molecules. For example, co-crystallizing this compound with a compound that has a high density could result in a new material with improved energetic output. Similarly, co-crystallization with a less sensitive material could enhance its handling safety. The design of such co-crystals often relies on understanding and utilizing intermolecular interactions, such as hydrogen bonding and π-stacking, to form stable structures. umich.edu

In addition to co-crystallization, the formulation of composite materials offers another avenue for performance enhancement. This involves embedding this compound within a polymer matrix or combining it with other energetic or inert materials. Polymer-bonded explosives (PBXs), for example, utilize a polymer binder to improve the mechanical properties and reduce the sensitivity of the energetic filler. Investigating different binders and additives for use with this compound could lead to formulations with optimized performance and safety profiles.

Future research will likely focus on the computational screening and experimental synthesis of novel co-crystals and composite formulations of this compound. The goal is to develop new materials with a synergistic combination of properties that are superior to the individual components.

Advanced Theoretical Frameworks for Predictive Modeling of Long-Term Performance and Lifetime Assessment

The long-term stability and performance of energetic materials are critical for their safe storage and reliable use. Advanced theoretical and computational models are becoming increasingly important for predicting the aging behavior and assessing the lifetime of these materials. llnl.govresearchgate.net These models can simulate the complex chemical and physical changes that occur over time, providing valuable insights that are often difficult to obtain through experimental methods alone. llnl.gov

For this compound, predictive models can be developed to understand its decomposition kinetics and how they are affected by environmental factors such as temperature and humidity. researchgate.net By leveraging the principles of chemical reaction rate theory, it is possible to extrapolate the results of accelerated aging tests to predict the material's service life under normal storage conditions. researchgate.net

Machine learning and other data-driven approaches are also emerging as powerful tools for predicting the properties of energetic materials. mdpi.com By training models on existing experimental data, it is possible to predict properties such as detonation velocity and sensitivity for new or modified compounds, which can significantly accelerate the design and development of new energetic materials. mdpi.commdpi.com

Table 3: Theoretical and Predictive Modeling Approaches

| Modeling Approach | Application for this compound |

| Quantum Chemical Simulations | Determining decomposition mechanisms and activation barriers at the molecular level. umd.edu |

| Chemical Kinetics Modeling | Predicting long-term stability and service life based on decomposition rates. researchgate.net |

| Molecular Dynamics Simulations | Simulating the behavior of the material under various conditions, including shock loading. llnl.gov |

| Machine Learning Models | Predicting performance properties based on molecular structure and composition. mdpi.commdpi.com |

The continued development and refinement of these theoretical frameworks will provide a deeper understanding of the long-term behavior of this compound, enabling more accurate lifetime assessments and the design of more stable and reliable energetic formulations. llnl.gov

Q & A

Q. How can computational modeling predict the reactivity and decomposition pathways of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) to identify weak points (e.g., O–NO₂ bonds). Molecular dynamics (MD) simulations under thermal stress (e.g., 300–500 K) reveal decomposition mechanisms, such as homolytic cleavage or nitro-to-nitrito isomerization. Orbital analysis (e.g., HOMO-LUMO gaps) predicts sensitivity to external stimuli .

Q. What strategies address discrepancies in reported thermal stability data for this compound?

- Methodology : Contradictions may arise from impurities or analytical method variability. Mitigation steps:

- Standardized Protocols : Use DSC with controlled heating rates (e.g., 10°C/min) and replicate measurements.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.

- Cross-Lab Validation : Collaborative studies using shared reference samples ensure reproducibility .

Q. What in vitro models are suitable for assessing the compound’s interactions with biological systems?

- Methodology :

- Toxicity Screening : Use murine fibroblast (L929) or human hepatocyte (HepG2) cell lines for LD₅₀ determination (e.g., MTT assay).

- Metabolic Pathways : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.

- Receptor Binding : Radioligand assays (e.g., nitroreductase enzymes) quantify affinity and inhibition constants .

Data Analysis and Validation

Q. How should researchers statistically validate experimental data on this compound’s physicochemical properties?

- Methodology :

- Descriptive Statistics : Report mean ± SD for triplicate measurements (e.g., melting point, logP).

- Error Propagation : Calculate uncertainties for derived parameters (e.g., enthalpy of decomposition).

- Multivariate Analysis : Principal component analysis (PCA) identifies correlations between synthesis conditions and properties .

Q. What advanced techniques resolve structural ambiguities in nitroamino-nitrate derivatives?

- Methodology :

- X-ray Crystallography : Resolve dihedral angles and hydrogen-bonding networks (e.g., π-π stacking distances).

- Tandem MS/MS : Fragment ions confirm nitro group positions and branching patterns.

- Isotopic Labeling : ¹⁵N-labeled precursors trace nitro group transfer during reactions .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

- Methodology :

- Small-Scale Trials : Conduct reactions in <10 mL batches to assess exothermicity.

- Explosivity Testing : Use Koenen tube tests to determine sensitivity to impact/shock.

- Ventilation : Perform reactions in fume hoods with blast shields.

- Waste Management : Neutralize nitric acid byproducts with aqueous NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.